Ethyl 3-chloro-4-(difluoromethoxy)benzoate
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Overview
Description
Ethyl 3-chloro-4-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C10H9ClF2O3 and a molecular weight of 250.63 g/mol . It is a benzoate ester, characterized by the presence of a chloro group and a difluoromethoxy group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-(difluoromethoxy)benzoate typically involves the esterification of 3-chloro-4-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Catalysts: Sulfuric acid for esterification, bases for hydrolysis
Solvents: Ethanol, water
Major Products Formed
From Substitution: Derivatives with substituted nucleophiles
From Hydrolysis: 3-chloro-4-(difluoromethoxy)benzoic acid and ethanol
Scientific Research Applications
Ethyl 3-chloro-4-(difluoromethoxy)benzoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro and difluoromethoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-4-methoxybenzoate: Similar structure but lacks the difluoromethoxy group.
Ethyl 3-chloro-4-fluorobenzoate: Contains a single fluorine atom instead of the difluoromethoxy group.
Uniqueness
Ethyl 3-chloro-4-(difluoromethoxy)benzoate is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and physical properties. These groups influence its reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-chloro-4-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVPMZNDAVRKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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